molecular formula C22H24ClN3O B3793660 (4-Chloro-2-methylphenyl)-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanone

(4-Chloro-2-methylphenyl)-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanone

Cat. No.: B3793660
M. Wt: 381.9 g/mol
InChI Key: DWSRMPLEIHDLHE-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl)-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl)-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the piperidine ring and the chlorinated aromatic ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous-flow synthesis in packed-bed reactors can be employed to enhance efficiency and scalability. The use of specific catalysts and solvents, as well as precise control of temperature and reaction time, are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl)-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

(4-Chloro-2-methylphenyl)-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl)-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-methylphenyl)-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(4-chloro-2-methylphenyl)-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-15-12-17(23)9-10-18(15)22(27)16-6-5-11-26(13-16)14-21-24-19-7-3-4-8-20(19)25(21)2/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSRMPLEIHDLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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